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molecular formula C12H11ClN2O B8293033 N-(4-chloroquinolin-3-yl)propionamide

N-(4-chloroquinolin-3-yl)propionamide

Cat. No. B8293033
M. Wt: 234.68 g/mol
InChI Key: PMXUORQAPBCFOQ-UHFFFAOYSA-N
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Patent
US07579359B2

Procedure details

Propionyl chloride (6.32 mL, 1.3 eq) and triethylamine (11.69 mL, 1.5 eq) were added sequentially to a solution of 3-amino-4-chloroquinoline (10.0 g, 1.0 eq) in dichloromethane (200 mL). The reaction mixture was stirred overnight and then quenched with aqueous saturated sodium bicarbonate. The organic layer was separated, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by column chromatography (silica gel eluting with 2% methanol in dichloromethane) to provide 5.8 g of N-(4-chloroquinolin-3-yl)propionamide.
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
11.69 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].C(N(CC)CC)C.[NH2:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([C:23]=1[Cl:24])=[CH:21][CH:20]=[CH:19][CH:18]=2>ClCCl>[Cl:24][C:23]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][C:14]=1[NH:13][C:1](=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
6.32 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
11.69 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel eluting with 2% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=CC=C12)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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